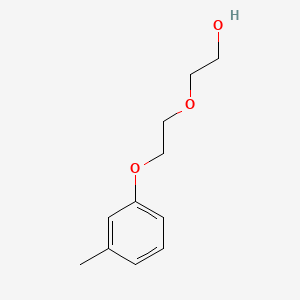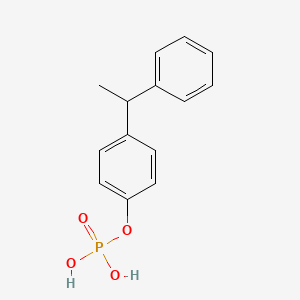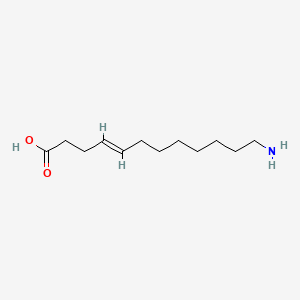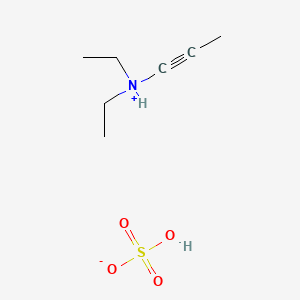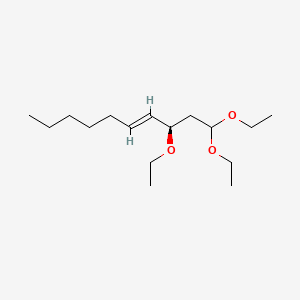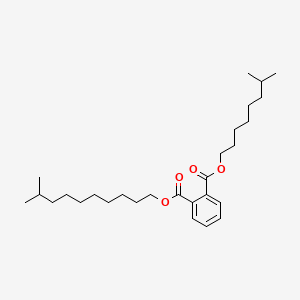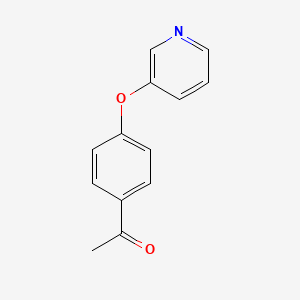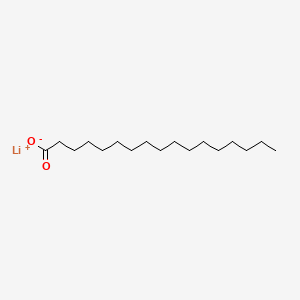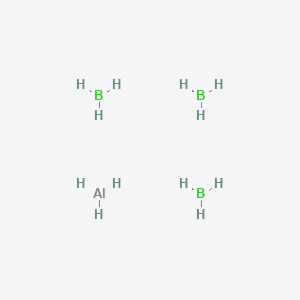
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone: is a synthetic organic compound belonging to the class of benzopyrones. Benzopyrones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features mesyloxy groups at the 6 and 7 positions, a methoxyphenyl group at the 3 position, and a benzopyrone core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzopyrone derivative.
Introduction of Mesyloxy Groups: The hydroxyl groups at the 6 and 7 positions of the benzopyrone core are converted to mesyloxy groups using methanesulfonyl chloride (mesyl chloride) in the presence of a base such as pyridine.
Substitution Reaction: The 3 position of the benzopyrone core is functionalized with a 4-methoxyphenyl group through a substitution reaction, often using a suitable aryl halide and a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.
Purification: Techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the mesyloxy groups to hydroxyl groups.
Substitution: The mesyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted benzopyrone derivatives.
Applications De Recherche Scientifique
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, or cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dihydroxy-3-(4-methoxyphenyl)-4-benzopyrone: Lacks the mesyloxy groups but has hydroxyl groups at the 6 and 7 positions.
6,7-Dimethoxy-3-(4-methoxyphenyl)-4-benzopyrone: Features methoxy groups instead of mesyloxy groups.
Uniqueness
6,7-Bis(mesyloxy)-3-(4-methoxyphenyl)-4-benzopyrone is unique due to the presence of mesyloxy groups, which can influence its reactivity and biological activity compared to similar compounds with different substituents.
Propriétés
Numéro CAS |
94201-89-5 |
|---|---|
Formule moléculaire |
C18H16O9S2 |
Poids moléculaire |
440.4 g/mol |
Nom IUPAC |
[3-(4-methoxyphenyl)-7-methylsulfonyloxy-4-oxochromen-6-yl] methanesulfonate |
InChI |
InChI=1S/C18H16O9S2/c1-24-12-6-4-11(5-7-12)14-10-25-15-9-17(27-29(3,22)23)16(26-28(2,20)21)8-13(15)18(14)19/h4-10H,1-3H3 |
Clé InChI |
SNMFEUASECRBOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OS(=O)(=O)C)OS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



